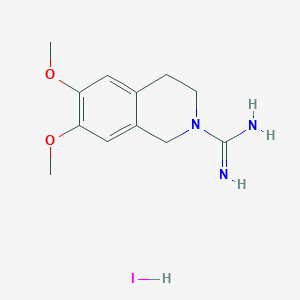

6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-甲酰胺氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

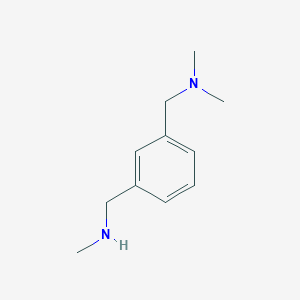

The synthesis of related compounds involves dynamic kinetic resolution and targeted synthesis approaches. For instance, the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution using CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, resulting in high enantiopurity and good yields . Another study describes the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, which involved bromination and did not result in halocyclization . These methods could potentially be adapted for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide.

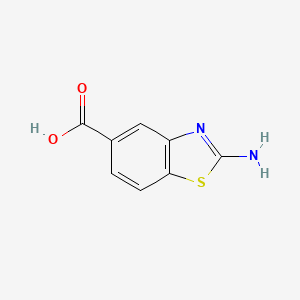

Molecular Structure Analysis

The molecular structure of compounds in the 3,4-dihydroisoquinoline family is characterized by the presence of a tetrahydroisoquinoline core, which can be modified with various functional groups to yield derivatives with different properties. The studies provided do not directly analyze the molecular structure of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide, but they do discuss the structural features of closely related compounds, such as the presence of methoxy groups and carboxylic acid derivatives .

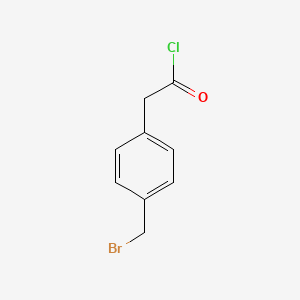

Chemical Reactions Analysis

The chemical reactivity of 3,4-dihydroisoquinoline derivatives is highlighted in several studies. For example, 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile reacts with acyl iso(thio)cyanates to yield fused oxo- and thioxodihydropyrimidoisoquinolines . Additionally, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with various electron-deficient olefins leads to cycloadducts with high regio- and stereoselectivity . These reactions demonstrate the potential for 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives to participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinoline derivatives are influenced by their molecular structure. For instance, the hydrochlorides of certain derivatives exhibit good solubility in water, which is an important consideration for pharmacological applications . The presence of methoxy groups and other substituents can also affect properties such as melting point, solubility, and stability. While the specific properties of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide are not detailed in the provided papers, the properties of related compounds can provide a basis for predicting its behavior .

科学研究应用

抗氧化剂应用

- 乙氧喹及其类似物:一项研究重点关注乙氧喹及其类似物作为鱼粉中多不饱和脂肪酸的抗氧化剂。研究发现,包括氢醌在内的某些类似物是有效的抗氧化剂,在功效和价格方面可以与乙氧喹竞争。该研究还强调了乙氧喹在鱼粉储存过程中转化为有效的抗氧化剂氧化产物,这有助于其强大的抗氧化特性 (de Koning,2002)。

有机光电

- 基于 BODIPY 的材料:对基于 BODIPY 的材料的研究表明,它们在有机发光二极管 (OLED) 中作为“无金属”红外发射器的潜在应用。已经探索了基于 BODIPY 的有机半导体的结构设计和合成,用于在 OLED 器件中,展示了有机光电领域的重要进展 (Squeo 和 Pasini,2020)。

分析化学

- 抗氧化剂活性测定:对用于测定抗氧化剂活性的方法的全面综述,重点介绍了各种化学和电化学分析。这项研究对于评估从食品工程到医学等领域中复杂样品的抗氧化能力至关重要 (Munteanu 和 Apetrei,2021)。

药物化学

- 8-羟基喹啉衍生物:对 8-羟基喹啉及其衍生物的综述展示了它们重要的生物活性以及作为药物分子治疗各种危及生命的疾病的潜力。特别强调了这些化合物的金属螯合特性及其治疗潜力 (Gupta、Luxami 和 Paul,2021)。

环境科学

- 有机污染物的处理:对使用氧化还原介体结合氧化还原酶降解废水中有机污染物的综述。这种酶促方法已显示出提高各种难降解化合物降解效率的希望 (Husain 和 Husain,2007)。

安全和危害

属性

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.HI/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;/h5-6H,3-4,7H2,1-2H3,(H3,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYORILRUASVSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594679 |

Source

|

| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849776-51-8 |

Source

|

| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)